molecular formula C13H12N2 B4875207 1,4-dimethyl-1H-pyrido[2,3-b]indole CAS No. 59715-24-1

1,4-dimethyl-1H-pyrido[2,3-b]indole

Cat. No.: B4875207
CAS No.: 59715-24-1
M. Wt: 196.25 g/mol
InChI Key: VFDMMMDUXUPPHG-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1H-pyrido[2,3-b]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is known for its unique structure, which includes a pyridine ring fused to an indole moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-1H-pyrido[2,3-b]indole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the use of p-toluenesulfonic acid in toluene can yield the desired indole product . Another method involves the use of NaOH in an aqueous solution to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory synthesis, with adjustments for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1H-pyrido[2,3-b]indole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce halogen atoms into the molecule.

Scientific Research Applications

1,4-Dimethyl-1H-pyrido[2,3-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-dimethyl-1H-pyrido[2,3-b]indole involves its interaction with specific molecular targets and pathways. For instance, it can induce apoptosis in certain cell types by activating caspases and causing apoptotic morphological changes . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,4-dimethyl-1H-pyrido[2,3-b]indole include other indole derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its specific structure and the resulting unique chemical and biological properties

Properties

IUPAC Name

1,4-dimethylpyrido[2,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c1-9-7-8-15(2)13-12(9)10-5-3-4-6-11(10)14-13/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDMMMDUXUPPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=CC=CC=C3N=C2N(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10903755
Record name NoName_4494
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10903755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59715-24-1
Record name 1H-Pyrido(2,3-b)indole, 1,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059715241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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